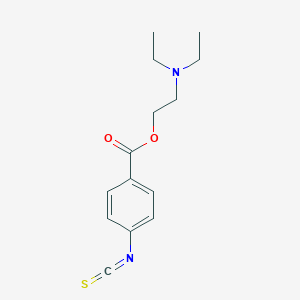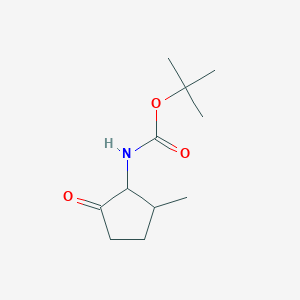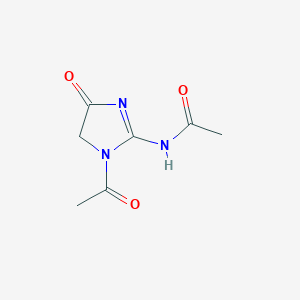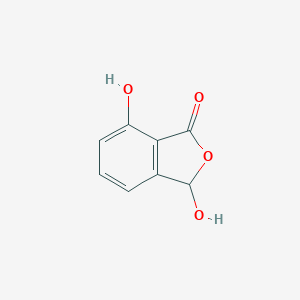![molecular formula C12H13N3O B145425 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline CAS No. 135219-96-4](/img/structure/B145425.png)
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline, also known as EDPQ, is a heterocyclic compound that has gained significant attention in recent years due to its potential therapeutic applications. EDPQ belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammation. In cancer research, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. In viral infections, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline has demonstrated antiviral activity against several viruses, including HIV, hepatitis B and C, and herpes simplex virus. Inflammation is a common underlying factor in many diseases, and 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The exact mechanism of action of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic proteins. It also inhibits the cell cycle by downregulating the expression of cyclin-dependent kinases. In viral infections, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline inhibits viral replication by interfering with viral entry, reverse transcription, and integration. In inflammation, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline induces DNA damage, inhibits angiogenesis, and modulates the immune system. In viral infections, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline inhibits viral replication, reduces viral load, and enhances the immune response. In inflammation, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline reduces the production of pro-inflammatory cytokines, inhibits the migration of immune cells, and modulates the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and purify. However, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline has some limitations, such as its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. It may also have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
The potential therapeutic applications of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline are vast, and several future directions can be explored. One potential direction is to develop 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline analogs with improved solubility and bioavailability. Another direction is to investigate the synergistic effects of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline with other anticancer, antiviral, and anti-inflammatory agents. Additionally, the use of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline in combination with immunotherapy may enhance the immune response and improve the clinical outcomes in cancer patients. Further studies are also needed to elucidate the exact mechanism of action of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline and its potential off-target effects.
Conclusion:
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline is a promising heterocyclic compound with potential therapeutic applications in cancer, viral infections, and inflammation. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the therapeutic potential of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline and its clinical applications.
Synthesemethoden
The synthesis of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline involves the reaction of 2-ethoxyaniline and 4,5-dihydro-1H-pyrazolo[3,4-f]quinoline-6,7-dione in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline. The purity and yield of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline can be improved by using various purification techniques, such as column chromatography and recrystallization.
Eigenschaften
CAS-Nummer |
135219-96-4 |
|---|---|
Produktname |
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline |
Molekularformel |
C12H13N3O |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline |
InChI |
InChI=1S/C12H13N3O/c1-2-16-11-6-4-9-10(14-11)5-3-8-7-13-15-12(8)9/h4,6-7H,2-3,5H2,1H3,(H,13,15) |
InChI-Schlüssel |
LNGFYRVTUSYUPZ-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C=C1)C3=C(CC2)C=NN3 |
Kanonische SMILES |
CCOC1=NC2=C(C=C1)C3=C(CC2)C=NN3 |
Synonyme |
1H-Pyrazolo[3,4-f]quinoline,7-ethoxy-4,5-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B145345.png)

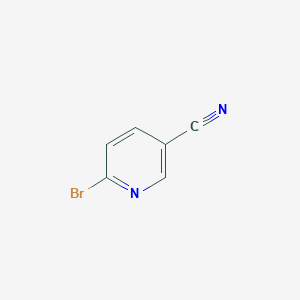
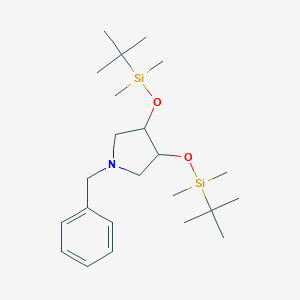
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)

